5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE
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Overview
Description
5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE is a complex organic compound featuring a pyrazole ring. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with diketones or aldehydes under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Compared to these compounds, 5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE is unique due to its specific structural features and the resulting biological activities. Its ability to interact with a broader range of molecular targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-1-phenyl-N-[(E)-[1-phenyl-2-(1H-pyrazol-5-yl)ethylidene]amino]-2-(1H-pyrazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-3-7-17(8-4-1)21(15-19-11-13-23-25-19)27-28-22(16-20-12-14-24-26-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26)/b27-21-,28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXSPSTOUWWIL-KKTFQPMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(CC2=CC=NN2)C3=CC=CC=C3)CC4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(/CC2=CC=NN2)\C3=CC=CC=C3)/CC4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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